molecular formula C26H29NO2 B3751887 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B3751887
M. Wt: 387.5 g/mol
InChI Key: HSPKCPSQTKJKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its complex structure, which includes a phenylpropan-2-yl group, a phenoxy group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(2-phenylpropan-2-yl)phenol, which is then reacted with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenoxy radicals.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy radicals, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The trimethylphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Phenylpropan-2-yl)phenol: Shares the phenylpropan-2-yl group but lacks the acetamide and trimethylphenyl groups.

    2-[4-(2-Phenylpropan-2-yl)phenoxy]acetic acid: Similar structure but with an acetic acid group instead of the acetamide.

    2-[4-(2-Phenylpropan-2-yl)phenoxy]acetohydrazide: Contains an acetohydrazide group instead of the acetamide.

Uniqueness

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of both the phenoxy and trimethylphenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-18-15-19(2)25(20(3)16-18)27-24(28)17-29-23-13-11-22(12-14-23)26(4,5)21-9-7-6-8-10-21/h6-16H,17H2,1-5H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPKCPSQTKJKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(2-phenylpropan-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.